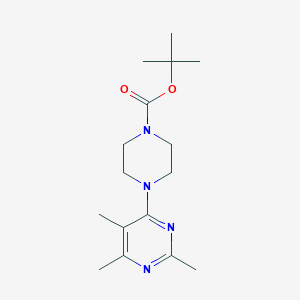

![molecular formula C15H13N5O B6449876 2-cyclopropyl-N-(pyridin-4-yl)imidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2548978-60-3](/img/structure/B6449876.png)

2-cyclopropyl-N-(pyridin-4-yl)imidazo[1,2-b]pyridazine-6-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Cyclopropyl-N-(pyridin-4-yl)imidazo[1,2-b]pyridazine-6-carboxamide (CPIP) is an organic compound that has been studied for its potential applications in scientific research. CPIP has been found to exhibit a wide range of biochemical and physiological effects, and has been used in a number of laboratory experiments.

作用機序

Target of Action

The primary target of 2-cyclopropyl-N-(pyridin-4-yl)imidazo[1,2-b]pyridazine-6-carboxamide is the Transforming Growth Factor-β Activated Kinase (TAK1) . TAK1 is a serine/threonine kinase that plays a crucial role in cell growth, differentiation, and apoptosis . It has been found to be upregulated and overexpressed in multiple myeloma (MM), a type of blood cancer .

Mode of Action

This compound interacts with TAK1 by inhibiting its enzymatic activity . The inhibition occurs at nanomolar concentrations . The lead compound, 26, inhibits the enzymatic activity of TAK1 with an IC50 of 55 nM . This is significantly more potent than the known TAK1 inhibitor, takinib, which inhibits the kinase with an IC50 of 187 nM .

Biochemical Pathways

The inhibition of TAK1 affects various biochemical pathways. TAK1 is activated by various extracellular signals, including cytokines, growth factors, and Toll-like receptor ligands . By inhibiting TAK1, this compound can potentially disrupt these signaling pathways, leading to downstream effects such as the suppression of cell growth and induction of apoptosis .

Result of Action

The result of the compound’s action is the inhibition of the growth of multiple myeloma cell lines . Specifically, compound 26 and its analogs inhibit the growth of multiple myeloma cell lines MPC-11 and H929 with GI50 values as low as 30 nM . This suggests that these compounds have the potential to be translated into anti-MM therapeutics .

実験室実験の利点と制限

The use of 2-cyclopropyl-N-(pyridin-4-yl)imidazo[1,2-b]pyridazine-6-carboxamide in laboratory experiments has a number of advantages. This compound is relatively easy to synthesize and is stable in a variety of conditions. Additionally, this compound is relatively non-toxic and has been found to be effective in a variety of laboratory experiments. However, there are a few limitations to using this compound in laboratory experiments. This compound is relatively expensive and can be difficult to obtain in large quantities. Additionally, this compound is not effective in all laboratory experiments and its effects can vary depending on the conditions.

将来の方向性

There are a number of potential future directions for the use of 2-cyclopropyl-N-(pyridin-4-yl)imidazo[1,2-b]pyridazine-6-carboxamide in scientific research. This compound could be used to study its effects on other diseases, such as diabetes, and its potential as an anti-viral agent could be explored. Additionally, this compound could be used to study its potential as an anti-cancer agent, and its potential as an anti-inflammatory agent in other contexts could be explored. Finally, this compound could be used to study its potential as an antioxidant and its potential to inhibit the growth of bacteria and other microorganisms.

合成法

2-cyclopropyl-N-(pyridin-4-yl)imidazo[1,2-b]pyridazine-6-carboxamide can be synthesized through a variety of methods, including the use of a palladium-catalyzed reaction. In this method, a palladium-catalyzed reaction is used to form the desired cyclopropyl ring. This reaction requires the use of an imidazo[1,2-b]pyridazine-6-carboxamide, a palladium catalyst, and an aryl halide. The reaction is conducted in the presence of a base, such as potassium carbonate, and the desired product is obtained after purification.

科学的研究の応用

2-cyclopropyl-N-(pyridin-4-yl)imidazo[1,2-b]pyridazine-6-carboxamide has been used in a variety of scientific research applications. It has been studied for its potential as an anti-inflammatory agent, and has been found to be effective in reducing inflammation in cell culture studies. Additionally, this compound has been studied for its potential as a therapeutic agent for the treatment of cancer, and has been found to be effective in inhibiting the growth of cancer cells in laboratory experiments.

生化学分析

Biochemical Properties

2-cyclopropyl-N-(pyridin-4-yl)imidazo[1,2-b]pyridazine-6-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions is with kinases, which are enzymes that catalyze the transfer of phosphate groups. This compound has been shown to inhibit specific kinases, thereby modulating signaling pathways that are critical for cell growth and proliferation . Additionally, this compound binds to certain proteins involved in DNA repair, affecting their ability to maintain genomic stability .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the proliferation of cancer cells by disrupting the signaling pathways that promote cell division . Furthermore, this compound affects gene expression by modulating transcription factors and other regulatory proteins . This leads to changes in the expression of genes involved in cell cycle regulation, apoptosis, and metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, inhibiting or activating enzymes, and altering gene expression. One of the primary mechanisms is the inhibition of kinases, which prevents the phosphorylation of target proteins and disrupts downstream signaling pathways . Additionally, this compound binds to DNA repair proteins, impairing their function and leading to increased DNA damage . These molecular interactions contribute to the compound’s overall biological activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time when exposed to light or high temperatures . Long-term exposure to this compound has been associated with sustained inhibition of cell proliferation and increased apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits therapeutic effects by inhibiting tumor growth and reducing inflammation . At higher doses, it may cause toxic or adverse effects, such as liver damage and immunosuppression . These dosage-dependent effects highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing potential side effects.

特性

IUPAC Name |

2-cyclopropyl-N-pyridin-4-ylimidazo[1,2-b]pyridazine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N5O/c21-15(17-11-5-7-16-8-6-11)12-3-4-14-18-13(10-1-2-10)9-20(14)19-12/h3-10H,1-2H2,(H,16,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMNHBNLHIVZQEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CN3C(=N2)C=CC(=N3)C(=O)NC4=CC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

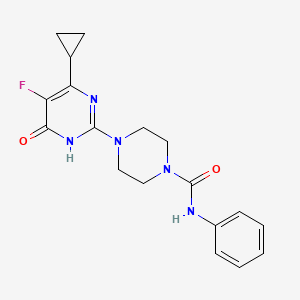

![6-cyclopropyl-5-fluoro-2-{4-[2-(2-methoxyphenyl)acetyl]piperazin-1-yl}-3,4-dihydropyrimidin-4-one](/img/structure/B6449795.png)

![2-{5-[1-(2-methoxyphenyl)cyclopropanecarbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1,3-thiazole](/img/structure/B6449803.png)

![5-fluoro-2-{4-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperazin-1-yl}-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B6449809.png)

![2-[5-(2-fluorobenzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1,3-thiazole](/img/structure/B6449817.png)

![5-fluoro-2-{4-[2-(2-oxo-1,3-oxazolidin-3-yl)acetyl]piperazin-1-yl}-6-phenyl-3,4-dihydropyrimidin-4-one](/img/structure/B6449822.png)

![1-methyl-2-[5-(1,3-thiazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole](/img/structure/B6449832.png)

![6-cyclopropyl-2-[4-(3,4-dihydro-1H-2-benzopyran-1-carbonyl)piperazin-1-yl]-5-fluoro-3,4-dihydropyrimidin-4-one](/img/structure/B6449843.png)

![2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[5-(9-methyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one](/img/structure/B6449854.png)

![1-[5-(9-methyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-(2-methylphenyl)ethan-1-one](/img/structure/B6449861.png)

![tert-butyl 4-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazine-1-carboxylate](/img/structure/B6449888.png)

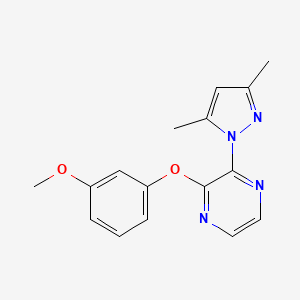

![5-fluoro-6-(propan-2-yl)-2-[4-(quinoxaline-2-carbonyl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B6449898.png)